Cas no 735209-98-0 (Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-)

Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)- structure
735209-98-0 structure
Product Name:Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-
Numero CAS:735209-98-0
MF:C7H9NO
MW:123.152461767197
CID:559590
PubChem ID:270465
Update Time:2025-04-19

Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-
    • Methanol,(3,5-dimethyl-2H-pyrrol-2-ylidene)- (9CI)
    • 3,5-Dimethyl-2-formylpyrrol
    • 2-formyl-3,5-dimethylpyrrole
    • PYR9588
    • A4722
    • 3,5-Dimethylpyrrole-2-carboxaldehyde
    • 5-formyl-2,4-dimethyl-1H-pyrrole
    • AC-6173
    • NSC112886
    • AKOS001742253
    • AS-18210
    • CS-W007816
    • EN300-106740
    • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde
    • NSC-112886
    • 3,5-dimethylpyrrol-2-carboxaldehyde
    • AM20090211
    • 735209-98-0
    • 1H-Pyrrole-2-carboxaldehyde, 3,5-dimethyl-
    • 3,5-dimethyl-1 H-pyrrole-2-carbaldehyde
    • (3,5-dimethyl-2h-pyrrol-2-ylidene)methanol
    • D3950
    • 3,5-Dimethyl-2-pyrrolecarboxaldehyde
    • PYR-9588
    • SCHEMBL21746
    • MFCD00111522
    • RDFZYUOHJBXMJA-UHFFFAOYSA-N
    • SY017689
    • W-206703
    • Methanol, (3,5-dimethyl-2H-pyrrol-2-ylidene)- (9CI)
    • 2199-58-8
    • SB62006
    • 2,4-dimethyl-5-formylpyrrole
    • PYR 9588
    • 3,5-dimethyl-pyrrole-2-carboxaldehyde
    • Z1741975759
    • 3,5-Dimethylpyrrole-2-carbaldehyde
    • FT-0602331
    • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
    • DTXSID40296965
    • 3,5-Dimethylpyrrole-2-carboxaldehyde, 95%
    • Inchi: 1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3
    • Chiave InChI: RDFZYUOHJBXMJA-UHFFFAOYSA-N
    • Sorrisi: O=CC1=C(C)C=C(C)N1

Proprietà calcolate

  • Massa esatta: 123.068
  • Massa monoisotopica: 123.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.9A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Colore/forma: Giallo solido
  • Densità: 1.099
  • Punto di fusione: 90-91℃
  • Punto di ebollizione: 237.3ºCat 760 mmHg
  • Punto di infiammabilità: 103.2ºC
  • Indice di rifrazione: 1.576
  • PSA: 32.86000
  • LogP: 1.44400
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd